molecular formula C23H18BrIN4O3 B10906252 N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide

N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide

Cat. No.: B10906252
M. Wt: 605.2 g/mol
InChI Key: BFXCLMUFQNYZTG-UHFFFAOYSA-N
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Description

N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide is a complex organic compound that features a quinazolinone core, substituted with bromine, iodine, and a prop-2-en-1-yloxy group

Preparation Methods

The synthesis of N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo and iodo substituents: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) and iodine can be employed.

    Attachment of the prop-2-en-1-yloxy group: This step may involve nucleophilic substitution reactions.

    Coupling with pyridine-4-carboxamide: The final step involves coupling the quinazolinone derivative with pyridine-4-carboxamide under suitable conditions, such as using coupling agents like EDCI or DCC.

Chemical Reactions Analysis

N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The quinazolinone core can be oxidized or reduced to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include NBS, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide has several scientific research applications:

    Medicinal chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials science: It can be used in the development of new materials with specific properties.

    Biological studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The bromine and iodine atoms, along with the quinazolinone core, may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide include other quinazolinone derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications

Properties

Molecular Formula

C23H18BrIN4O3

Molecular Weight

605.2 g/mol

IUPAC Name

N-[2-(2-bromo-5-prop-2-enoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C23H18BrIN4O3/c1-2-11-32-16-4-5-19(24)17(13-16)21-27-20-6-3-15(25)12-18(20)23(31)29(21)28-22(30)14-7-9-26-10-8-14/h2-10,12-13,21,27H,1,11H2,(H,28,30)

InChI Key

BFXCLMUFQNYZTG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)Br)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=NC=C4

Origin of Product

United States

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